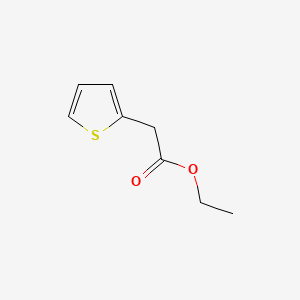

Ethyl 2-thiopheneacetate

Description

The exact mass of the compound Ethyl 2-thienylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-thiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUANHXENVRFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205977 | |

| Record name | Ethyl 2-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57382-97-5 | |

| Record name | 2-Thiopheneacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57382-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-thienylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057382975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-thienylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Ethyl 2-thiopheneacetate

An In-depth Technical Guide to the Core Properties of Ethyl 2-thiopheneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital heterocyclic building block in organic synthesis, particularly valued in medicinal chemistry and materials science. As an ester derivative of 2-thiopheneacetic acid, its unique structure, combining an aromatic thiophene ring with a reactive ester functional group, makes it a versatile precursor for a wide range of more complex molecules. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and analytical characterization, providing a critical resource for professionals engaged in research and development.

Molecular and Physicochemical Properties

This compound is a liquid at room temperature with a characteristic profile that is essential for its handling, reaction setup, and purification.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(thiophen-2-yl)acetate | PubChem[2] |

| CAS Number | 57382-97-5 | PubChem[2], NIST[3] |

| Molecular Formula | C₈H₁₀O₂S | PubChem[2], NIST[3] |

| Molecular Weight | 170.23 g/mol | PubChem[2], NIST[3] |

| Appearance | Liquid | Sigma-Aldrich[1] |

| Density | 1.134 g/mL at 25 °C | Sigma-Aldrich[1] |

| Boiling Point | 119-121 °C at 23 mmHg | Sigma-Aldrich[1] |

| Refractive Index (n20/D) | 1.51 | Sigma-Aldrich[1] |

| Flash Point | 104.0 °C (219.2 °F) - closed cup | Sigma-Aldrich[1] |

| SMILES | CCOC(=O)Cc1cccs1 | Sigma-Aldrich[1] |

| InChI Key | QSUANHXENVRFDN-UHFFFAOYSA-N | NIST[3] |

Spectroscopic Analysis: A Structural Confirmation

Spectroscopic methods are fundamental for verifying the identity and purity of this compound. The key spectral features are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.

-

Thiophene Ring Protons: The three protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 6.8-7.2 ppm). The proton at position 5 is usually the most downfield, followed by the proton at position 3, and then the proton at position 4.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring appear as a singlet at approximately δ 3.8 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group exhibits a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm, with a typical coupling constant (J) of ~7.1 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 170 ppm.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring resonate in the aromatic region (δ 124-135 ppm). The carbon attached to the side chain (C2) is typically found around δ 135 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the ring appears at approximately δ 35 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon of the ethyl group is observed around δ 61 ppm, while the terminal methyl carbon appears further upfield at approximately δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is prominently observed around 1735-1750 cm⁻¹.

-

C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the region of 1150-1300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches from the thiophene ring are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are found in the 1400-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

The most direct and common laboratory synthesis of this compound is the Fischer esterification of 2-thiopheneacetic acid with ethanol in the presence of a strong acid catalyst.

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2-thiopheneacetic acid (1 equiv.) in excess absolute ethanol (5-10 equiv.), slowly add concentrated sulfuric acid (0.1-0.2 equiv.) while cooling in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., 119-121 °C at 23 mmHg) to yield pure this compound as a liquid.[1]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by its two primary components: the ester functional group and the electron-rich thiophene ring.

Reactions of the Ester Group

A. Base-Catalyzed Hydrolysis (Saponification)

The ester can be readily hydrolyzed back to the carboxylate salt of 2-thiopheneacetic acid using a strong base like sodium hydroxide.

Caption: Mechanism of base-catalyzed hydrolysis of the ester.

-

Protocol Insight: This reaction is typically performed in a mixture of water and a co-solvent like ethanol or THF to ensure miscibility. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification will yield the free 2-thiopheneacetic acid.

B. Reduction to 2-Thiopheneethanol

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-thiopheneethanol.[4]

-

Protocol Insight: This reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.

Reactions of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the activating effect of the alkyl side chain direct incoming electrophiles primarily to the 5-position.

-

Expert Insight: While the side chain is weakly activating, the C5 position is the most electron-rich and sterically accessible site on the thiophene ring, making it the preferred site for electrophilic attack. Reactions like nitration, halogenation, and Friedel-Crafts acylation will predominantly yield the 5-substituted product. A strong Lewis acid catalyst is typically required for Friedel-Crafts reactions.[5]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various high-value compounds:

-

Pharmaceuticals: It is a precursor for synthesizing potent and selective inhibitors of human nitric oxide synthases, which are targets in various therapeutic areas.[1]

-

Organic Electronics: The molecule has been used in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are investigated as donor materials for organic photovoltaic devices.[1]

-

Fine Chemicals: Its derivatives are used in the flavor and fragrance industry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2][6]

-

Hazards:

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Keep away from strong oxidizing agents.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a foundational reagent whose physical and chemical properties are well-characterized. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is essential for its effective use. This guide provides the technical and practical knowledge necessary for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies, paving the way for innovations in medicine and material science.

References

- 1. 2-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 5. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 6. 57382-97-5|Ethyl 2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]

The Analytical Fingerprint of Ethyl 2-thiopheneacetate: A Spectroscopic Guide

Introduction

Ethyl 2-thiopheneacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, comprising a thiophene ring linked to an ethyl acetate moiety, presents a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for researchers in process development, quality control, and medicinal chemistry to ensure identity, purity, and structural integrity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical insights.

The structural formula of this compound is presented below. The subsequent sections will delve into the spectroscopic data that confirms this structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum[1][2].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

The data presented in this guide were acquired on a 400 MHz NMR spectrometer.[3]

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.20 | dd | 1H | 5.1, 1.3 | H-5 (Thiophene) |

| 6.96 | dd | 1H | 5.1, 3.5 | H-4 (Thiophene) |

| 6.90 | dd | 1H | 3.5, 1.3 | H-3 (Thiophene) |

| 4.18 | q | 2H | 7.1 | -O-CH₂ -CH₃ |

| 3.85 | s | 2H | - | Thiophene-CH₂ -CO |

| 1.27 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Data sourced from PubChem.[5]

Interpretation of the ¹H NMR Spectrum:

-

Thiophene Ring Protons (δ 7.20, 6.96, 6.90): The three protons on the thiophene ring appear in the aromatic region. Their distinct chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene. The proton at the 5-position (H-5) is the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing effect of the ester group. The observed doublet of doublets (dd) for each proton arises from coupling to its two non-equivalent neighbors.

-

Ethyl Group Protons (δ 4.18, 1.27): The ethyl group of the ester functionality gives rise to a quartet and a triplet. The methylene protons (-O-CH₂ -CH₃) at δ 4.18 are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-O-CH₂-CH₃ ) at δ 1.27 appear as a triplet due to coupling with the two methylene protons. The integration values of 2H and 3H for the quartet and triplet, respectively, confirm the presence of an ethyl group.

-

Methylene Bridge Protons (δ 3.85): The two protons of the methylene group connecting the thiophene ring and the carbonyl group (Thiophene-CH₂ -CO) appear as a singlet at δ 3.85. The singlet nature of this peak indicates the absence of adjacent protons for coupling.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 170.8 | C =O (Ester) |

| 135.8 | C -2 (Thiophene) |

| 127.2 | C -5 (Thiophene) |

| 126.3 | C -4 (Thiophene) |

| 124.8 | C -3 (Thiophene) |

| 61.2 | -O-CH₂ -CH₃ |

| 36.1 | Thiophene-CH₂ -CO |

| 14.2 | -O-CH₂-CH₃ |

Data sourced from PubChem.[5]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ 170.8): The most deshielded carbon is the carbonyl carbon of the ester group, appearing at δ 170.8, which is a characteristic chemical shift for this functional group.

-

Thiophene Ring Carbons (δ 135.8, 127.2, 126.3, 124.8): The four carbons of the thiophene ring appear in the aromatic region. The carbon attached to the substituent (C-2) is typically the most deshielded among the thiophene carbons in this type of structure.

-

Ethyl Group Carbons (δ 61.2, 14.2): The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is observed at δ 61.2, deshielded by the oxygen atom. The terminal methyl carbon (-O-CH₂-CH₃ ) appears at a much higher field, δ 14.2.

-

Methylene Bridge Carbon (δ 36.1): The carbon of the methylene bridge (Thiophene-CH₂ -CO) resonates at δ 36.1.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film methods are commonly employed.[6][7][8][9][10]

1. Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a single drop of this compound directly onto the crystal.

2. Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester and thiophene functionalities.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| ~2980 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1735 | Strong | C=O stretch | Ester |

| ~1440, ~1370 | Medium | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1250, ~1050 | Strong | C-O stretch | Ester |

| ~700 | Strong | C-H out-of-plane bend | Aromatic (Thiophene) |

Data interpreted from characteristic functional group absorption regions. A spectrum is available on PubChem.[5][6]

Interpretation of the IR Spectrum:

-

C=O Stretch (1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption at 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.

-

C-O Stretches (~1250, ~1050 cm⁻¹): Two strong bands are observed in the fingerprint region corresponding to the C-O stretching vibrations of the ester group.

-

Aromatic C-H Stretches (~3100 cm⁻¹): Weak absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the thiophene ring.

-

Aliphatic C-H Stretches (~2980 cm⁻¹): Medium intensity bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the ethyl and methylene bridge groups.

-

Aromatic C-H Bending (~700 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending of the substituted thiophene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.[11][12][13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

2. Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

3. Fragmentation and Analysis:

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

-

These ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Mass Spectral Data & Interpretation

The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 170 | Moderate | [M]⁺• (Molecular Ion) |

| 97 | High | [C₅H₅S]⁺ |

| 125 | Moderate | [M - OCH₂CH₃]⁺ |

| 45 | Low | [OCH₂CH₃]⁺ |

Data sourced from NIST WebBook.[15][16]

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 170): The peak at m/z 170 corresponds to the molecular weight of this compound (C₈H₁₀O₂S), confirming the molecular formula.

-

Base Peak (m/z 97): The most abundant fragment is observed at m/z 97. This corresponds to the stable thienylmethyl cation ([C₅H₅S]⁺), formed by the cleavage of the bond between the methylene bridge and the carbonyl group. This is a very common fragmentation pathway for compounds containing a benzyl-like moiety.

-

Fragment at m/z 125: This peak arises from the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in an acylium ion.

-

Fragment at m/z 45: A smaller peak at m/z 45 corresponds to the ethoxy cation ([OCH₂CH₃]⁺).

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all atoms in the molecule. The IR spectrum verifies the presence of the key ester and thiophene functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and quality assessment of this important chemical intermediate.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. jascoinc.com [jascoinc.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

commercial availability and purity of Ethyl 2-thiopheneacetate

An In-depth Technical Guide to the Commercial Availability and Purity of Ethyl 2-thiopheneacetate

Abstract

This compound (CAS No. 57382-97-5) is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its utility in applications ranging from organic photovoltaics to the development of nitric oxide synthase inhibitors underscores the critical importance of sourcing high-purity material. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, purity specifications, and essential analytical methodologies for verifying the quality of this compound. We will explore the causality behind analytical choices, present field-proven protocols, and offer a framework for ensuring the integrity of this crucial reagent in a research and development setting.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₈H₁₀O₂S, is an ester derivative of 2-thiopheneacetic acid.[1][2] Its structure, featuring a reactive ester functional group and a thiophene ring, makes it a versatile precursor in organic synthesis. The thiophene moiety is a common isostere for benzene rings in medicinal chemistry, often introduced to modulate potency, selectivity, or pharmacokinetic properties of drug candidates. Consequently, the purity of this building block is paramount, as trace impurities can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related by-products in multi-step syntheses.

Key Physicochemical Properties:

-

Molecular Weight: 170.23 g/mol [1]

-

Appearance: Liquid

-

Boiling Point: 119-121 °C at 23 mmHg

-

Density: 1.134 g/mL at 25 °C

-

Refractive Index: n20/D 1.51

Commercial Availability and Sourcing Strategy

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The most commonly offered purity grade is 98%, which is suitable for many research and early-stage development applications. However, for more sensitive applications, such as late-stage pharmaceutical development or cGMP (Current Good Manufacturing Practice) synthesis, further purification or sourcing of higher-grade material may be necessary.

When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify the purity and review the analytical methods used for its determination.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | CAS Number | Advertised Purity | Molecular Formula | Source |

| Sigma-Aldrich (Merck) | 57382-97-5 | 98% | C₈H₁₀O₂S | |

| Santa Cruz Biotechnology | 57382-97-5 | Research Grade* | C₈H₁₀O₂S | [3] |

| ChemScene | 57382-97-5 | ≥97% | C₈H₁₀O₂S | [4] |

| BLD Pharm | 57382-97-5 | Research Use Only | C₈H₁₀O₂S | [5] |

| ChemWhat | 57382-97-5 | 97%, 98% | C₈H₁₀O₂S | [6] |

Note: "Research Grade" purity can vary; always refer to the specific CoA.

Purity Specifications and Impurity Profiling

The "98% purity" specification typically refers to the area percentage determined by Gas Chromatography (GC). However, this single value does not fully characterize the material. A comprehensive understanding of potential impurities is essential for risk assessment in drug development and materials science.

Common Potential Impurities:

-

Starting Materials: Residual 2-thiopheneacetic acid or ethanol from the esterification process.

-

Solvents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, ethyl acetate).

-

By-products: Isomeric impurities such as Ethyl 3-thiopheneacetate, or products of side-reactions.

-

Degradants: Hydrolysis of the ester back to 2-thiopheneacetic acid upon exposure to moisture over time.

A robust quality control process, therefore, must not only quantify the main component but also identify and quantify these potential impurities.

Analytical Methodologies for Quality Control

A multi-technique approach is required for the definitive quality assessment of this compound. The primary methods include Gas Chromatography for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities.

Workflow for Incoming Reagent Qualification

The following diagram illustrates a logical workflow for the quality control (QC) testing of a newly acquired batch of this compound. This self-validating system ensures that the material meets the necessary standards before being introduced into critical experiments.

Caption: Quality Control workflow for this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is the ideal method for quantifying the purity of volatile compounds like this compound.[2] The Flame Ionization Detector (FID) provides excellent sensitivity and a linear response over a wide concentration range.

Rationale: This method separates volatile components based on their boiling points and interaction with the stationary phase. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for accurate percentage purity calculation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., Ethyl Acetate or Dichloromethane). Mix thoroughly. This creates a ~5 mg/mL solution.

-

-

Instrument Parameters (Typical):

-

GC System: Agilent 7890 or equivalent with FID.

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector Temperature (FID): 300 °C.

-

-

Analysis and Interpretation:

-

Inject the prepared sample.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

The NIST Chemistry WebBook confirms the availability of reference mass spectrometry data which can be used in conjunction with a GC-MS system to identify unknown impurity peaks.[2]

-

Protocol 2: Identity and Impurity Check by ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the material and identifying organic impurities, even at low levels. Public databases like PubChem provide reference spectra for comparison.[1]

Rationale: ¹H NMR provides unambiguous structural information by probing the chemical environment of every proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration (area under the peak) of each signal are unique to the structure.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.

-

-

Spectral Interpretation:

-

Expected Signals for this compound:

-

~7.2 ppm (dd, 1H): Proton on the thiophene ring (C5-H).

-

~6.9 ppm (m, 2H): Protons on the thiophene ring (C3-H and C4-H).

-

~4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

-

~3.8 ppm (s, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-COOEt).

-

~1.3 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

-

-

Purity Assessment:

-

Confirm all expected peaks are present with correct chemical shifts, multiplicities, and integrations.

-

Carefully examine the baseline for small, unassigned peaks which may indicate impurities. For example, a broad singlet around 10-12 ppm could indicate the presence of the carboxylic acid starting material (2-thiopheneacetic acid).

-

-

Handling, Storage, and Stability

To maintain the purity of this compound, proper handling and storage are crucial.

-

Handling: As it can cause skin and eye irritation, appropriate personal protective equipment (PPE), such as safety glasses and gloves, should always be worn.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

-

Storage: The compound is a combustible liquid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Storage at 4°C can help minimize degradation over long periods.[4]

-

Stability: The ester is susceptible to hydrolysis. Avoid prolonged exposure to moisture and atmospheric humidity to prevent the formation of 2-thiopheneacetic acid.

Conclusion

The commercial availability of this compound is robust, with 98% purity being the common standard. However, for the discerning scientist in drug development or materials research, this specification is merely a starting point. A thorough understanding of potential impurities, coupled with a rigorous in-house quality control regimen employing orthogonal analytical techniques like GC and NMR, is essential to guarantee the integrity and reliability of experimental outcomes. By implementing the workflows and protocols detailed in this guide, researchers can confidently qualify this critical reagent, ensuring the validity and reproducibility of their synthetic work.

References

An In-Depth Technical Guide to Ethyl 2-Thiopheneacetate

Introduction

Ethyl 2-thiopheneacetate is a pivotal heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a thiophene ring linked to an ethyl acetate moiety, imparts unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The thiophene nucleus is a recognized "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs, highlighting the importance of its derivatives.[2] This guide provides an in-depth technical overview of this compound, detailing its chemical identity, spectroscopic profile, synthesis and purification protocols, and key applications for researchers and drug development professionals.

Section 1: Chemical Identity and Properties

Correctly identifying a compound is the foundational step for any scientific endeavor. This compound is known by several synonyms, and its key identifiers and physicochemical properties are summarized below for unambiguous characterization.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(thiophen-2-yl)acetate | [3] |

| Synonyms | Ethyl 2-thienylacetate, 2-Thiopheneacetic acid, ethyl ester, Ethyl thiophene-2-acetate | [3][4] |

| CAS Number | 57382-97-5 | [4][5] |

| Molecular Formula | C₈H₁₀O₂S | [3][5] |

| Molecular Weight | 170.23 g/mol | [6] |

| Appearance | Liquid | [6] |

| Density | 1.134 g/mL at 25 °C | [6] |

| Boiling Point | 119-121 °C at 23 mmHg | [6] |

| Refractive Index | n20/D 1.51 | [6] |

| Flash Point | 104.00 °C (closed cup) | [6] |

| SMILES | CCOC(=O)CC1=CC=CS1 | [3][6] |

| InChI Key | QSUANHXENVRFDN-UHFFFAOYSA-N | [4][6] |

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and assessing the purity of a synthesized compound. The expected spectral data for this compound are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the hydrogen environment in the molecule.

-

Triplet (3H): Expected around δ 1.2-1.3 ppm, corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

-

Singlet (2H): Expected around δ 3.8-3.9 ppm, corresponding to the methylene protons (-CH₂-) connecting the thiophene ring and the carbonyl group.

-

Quartet (2H): Expected around δ 4.1-4.2 ppm, corresponding to the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.

-

Multiplet (3H): Expected in the aromatic region (δ 6.9-7.3 ppm), corresponding to the three protons on the thiophene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the ethyl group carbons are expected around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

-

The methylene carbon adjacent to the thiophene ring should appear around δ 36 ppm.

-

The thiophene ring carbons will produce signals in the aromatic region, typically between δ 125-135 ppm.

-

The carbonyl carbon (C=O) signal is expected to be significantly downfield, around δ 170 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ , which is characteristic of the C=O (ester) stretching vibration.

-

C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹ .

-

C-H stretching from the aromatic thiophene ring will be observed just above 3000 cm⁻¹ .

-

C-H stretching from the aliphatic ethyl and methylene groups will be observed just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion (M⁺) peak at m/z = 170, corresponding to the molecular weight of the compound.[4]

Section 3: Synthesis Protocol: Fischer Esterification

The most direct and classical method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-thiopheneacetic acid, with ethanol.[7][8] This is an acid-catalyzed equilibrium reaction.

Causality and Experimental Rationale

The Fischer esterification is governed by Le Châtelier's principle.[7] To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used, and/or the water formed as a byproduct is removed.[8] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[8]

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiopheneacetic acid (1.0 eq).

-

Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.

-

Catalyst Introduction: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 mol%).

-

Scientist's Note: The acid should be added slowly as the initial dissolution is exothermic.

-

-

Reaction Execution: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Section 4: Protocol for Purification

Post-synthesis, the crude product contains unreacted starting material, the acid catalyst, water, and excess ethanol. A multi-step workup and purification procedure is required to isolate the pure ester.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction Workup:

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 100 mL).

-

Transfer the solution to a separatory funnel and wash it sequentially with:

-

i. Water (to remove residual ethanol).

-

ii. Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize and remove the sulfuric acid catalyst and any unreacted 2-thiopheneacetic acid). Caution: CO₂ evolution may cause pressure buildup.

-

iii. Brine (saturated NaCl solution) (to remove excess water from the organic layer).

-

-

Self-Validation Check: The aqueous layer from the bicarbonate wash should be basic when tested with pH paper, ensuring complete neutralization of the acid.

-

-

Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification (Vacuum Distillation): For high purity, the crude ester should be purified by vacuum distillation. Collect the fraction that distills at 119-121 °C under a vacuum of approximately 23 mmHg.[6]

Section 5: Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a critical intermediate in the synthesis of high-value molecules with significant biological and material science applications.

-

Pharmaceutical Synthesis: The compound is a documented precursor for the synthesis of non-amino acid isothioureas.[6] Specifically, it has been used to prepare S-(2-(5-((amidinothio)methyl)-2-thienyl)ethyl)isothiourea, which was identified as a potent and selective inhibitor of human nitric oxide synthases (NOS).[6] The inhibition of NOS is a key therapeutic strategy for various conditions, including inflammatory diseases and neurodegenerative disorders.

-

Materials Science: In the field of advanced materials, this compound serves as a monomer building block for the synthesis of novel polymers. It has been utilized in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are investigated as donor materials in organic photovoltaic devices, contributing to the development of next-generation solar energy technology.[6]

-

General Organic Synthesis: Its unique structure makes it a versatile intermediate for introducing the thiophene-acetyl moiety into more complex molecules, which is of broad interest in the synthesis of agrochemicals and other fine chemicals.[1]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles (eyeshields), nitrile gloves, and a lab coat.[6]

-

Storage: It is classified as a combustible liquid.[6] Store in a tightly sealed container in a cool, dry place, typically at 4°C, away from sources of ignition.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.

References

- 1. CN104725345A - Clean production process of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 2. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 98 57382-97-5 [sigmaaldrich.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

health and safety information for Ethyl 2-thiopheneacetate

An In-depth Technical Guide to the Health and Safety of Ethyl 2-thiopheneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in organic synthesis, finding application in the preparation of various compounds, including those with potential therapeutic relevance. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the health and safety considerations for this compound, moving beyond mere compliance to instill a deep-seated culture of safety grounded in scientific principles. It is designed for the discerning researcher and drug development professional who requires not only procedural steps but also the rationale behind them.

Chemical and Physical Identity

A precise understanding of a substance's physical and chemical properties is the foundation of a reliable safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-thiophen-2-ylacetate | [1] |

| CAS Number | 57382-97-5 | [1][2][3][4][5][6] |

| EC Number | 260-715-0 | [1][6] |

| Molecular Formula | C₈H₁₀O₂S | [1][2][3][4][5][6] |

| Molecular Weight | 170.23 g/mol | [1][2][3][5][6] |

| Appearance | Liquid | |

| Boiling Point | 119-121 °C at 23 mmHg | [6] |

| Density | 1.134 g/mL at 25 °C | [6][7] |

| Flash Point | 104.0 °C (219.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.51 |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is critical for immediate hazard recognition and the application of appropriate safety measures.

| GHS Classification | Hazard Statement | Precautionary Codes (Selected) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Signal Word: Warning [1][3][8]

Expert Interpretation of Hazards:

-

H315 (Skin Irritation): This is not a substance that causes immediate chemical burns, but prolonged or repeated contact can lead to inflammation, redness, and discomfort. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin, leading to dryness and irritation.[9]

-

H319 (Serious Eye Irritation): This is a significant risk. Splashes to the eye can cause substantial, though likely reversible, damage. The ester functional group can interact with the sensitive tissues of the eye, leading to a painful inflammatory response.

-

H335 (Respiratory Irritation): Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs.[10] This is particularly relevant when handling the material at elevated temperatures or when generating mists.

Proactive Risk Management and Safe Handling

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction, with personal protective equipment (PPE) serving as the final, but essential, line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary method for mitigating exposure to this compound vapors is through robust engineering controls.

-

Protocol: Use of a Chemical Fume Hood

-

Verification: Before starting any work, verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

-

Sash Position: Perform all manipulations with the sash at the lowest practical height, never raising it above the marked operational level.

-

Work Area: Conduct all operations at least 6 inches (15 cm) inside the fume hood to ensure effective vapor capture.

-

Rationale: A properly functioning fume hood is the most critical engineering control as it isolates the user from inhaling potentially irritating vapors, directly addressing the H335 hazard.[11]

-

Personal Protective Equipment (PPE)

PPE is mandatory when handling this compound. The selection must be based on a thorough risk assessment of the specific procedures being performed.[12][13][14]

| Protection Type | Specification | Rationale and Field Insight |

| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[14] A face shield should be worn over goggles when there is a significant risk of splashing. | Standard safety glasses do not provide a seal and are insufficient. Chemical splash goggles are essential to prevent contact with the eyes, directly mitigating the H319 "serious eye irritation" hazard.[14][15] |

| Hand Protection | Nitrile or neoprene gloves.[14] Check manufacturer's data for breakthrough times. | These materials offer good resistance to esters. Always double-glove if working with larger quantities or for extended periods. Inspect gloves for any signs of degradation or puncture before and during use. This is the primary control for the H315 "skin irritation" hazard.[13] |

| Body Protection | Flame-retardant laboratory coat.[16] Closed-toe shoes and long pants are mandatory. | A lab coat protects against incidental splashes and skin contact.[14] While the substance has a high flash point, a flame-retardant coat is best practice in a chemical laboratory where flammable solvents are common. |

Handling and Storage Protocol

-

Protocol: Safe Handling and Storage

-

Grounding: When transferring from larger containers, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source for any combustible material.[11][16][17]

-

Ventilation: Handle only in a well-ventilated area, preferably a chemical fume hood.[4][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4][9][18] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][16][17][18][19][20] Store away from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases which can cause vigorous reactions or decomposition.[15][21]

-

Storage Class: This compound is a combustible liquid (Storage Class 10).

-

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Move the person to fresh air.[16] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if respiratory symptoms persist. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[16] 2. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[19] 3. Seek medical attention if irritation develops or persists. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16][22] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |

Accidental Release and Spill Cleanup

A systematic approach is required to safely manage a spill.

Caption: A workflow for responding to a chemical spill.

-

Protocol: Minor Spill Cleanup

-

Ensure Safety: Ensure the area is well-ventilated and remove all ignition sources.[9][11]

-

Wear PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile gloves.

-

Containment: Confine the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][11][20]

-

Absorption: Carefully absorb the spilled material, working from the outside of the spill inward to minimize spreading.

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11][17]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[17]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[17] Water spray can be used to cool fire-exposed containers.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Upon combustion, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][11][17]

Disposal Considerations

Chemical waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

-

Procedure:

-

Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

-

Do not dispose of this chemical down the drain or into the environment.[9][19][23]

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

-

Conclusion

This compound is a compound with a well-defined, manageable hazard profile, primarily centered on its irritant properties. By understanding the scientific basis of these hazards and rigorously applying the principles of the Hierarchy of Controls—prioritizing engineering controls, mandating appropriate PPE, and adhering to strict handling protocols—researchers can confidently and safely utilize this reagent. A proactive safety culture, built on knowledge and preparedness, is the most effective tool in any scientific endeavor.

References

- 1. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound [stenutz.eu]

- 8. 57382-97-5|Ethyl 2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]

- 9. uwm.edu [uwm.edu]

- 10. nj.gov [nj.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pharmastate.academy [pharmastate.academy]

- 13. research.arizona.edu [research.arizona.edu]

- 14. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]

- 15. 3.imimg.com [3.imimg.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chempoint.com [chempoint.com]

- 18. trc-corp.com [trc-corp.com]

- 19. rcilabscan.com [rcilabscan.com]

- 20. godavaribiorefineries.com [godavaribiorefineries.com]

- 21. ICSC 0364 - 2-ETHOXYETHYL ACETATE [inchem.org]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. Mobile [my.chemius.net]

Thiophene: From Coal Tar Impurity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The history of thiophene is a compelling narrative of scientific serendipity, chemical ingenuity, and pharmacological impact. Initially discovered in 1882 by Viktor Meyer as a mere contaminant in coal tar-derived benzene, this sulfur-containing heterocycle has evolved into a "privileged pharmacophore" in medicinal chemistry.[1] Its structural and electronic similarity to the benzene ring allows it to act as a versatile bioisostere, a property that has been masterfully exploited in the design of numerous therapeutic agents.[2][3] This guide provides an in-depth exploration of thiophene's journey, from the pivotal "indophenin" reaction that revealed its existence to the development of foundational synthetic methodologies and its subsequent rise as an indispensable scaffold in FDA-approved drugs and advanced materials.[1] We will examine the causality behind key experimental choices, detail seminal protocols, and survey the vast therapeutic landscape shaped by this unassuming five-membered ring.

Part 1: The Serendipitous Discovery of a Benzene Analogue

The Indophenin Anomaly: A Failed Lecture Demonstration

The discovery of thiophene is a classic tale of a failed experiment leading to a significant breakthrough.[4] For years, a common chemical test for benzene involved mixing it with isatin and concentrated sulfuric acid, which produced a deep blue dye known as indophenin.[2] This reaction was universally believed to be characteristic of benzene itself. However, in 1882, the German chemist Viktor Meyer, intending to perform this reaction as a lecture demonstration, encountered a puzzling failure: no blue color appeared.[5][6] The reason, he soon discovered, was that he was using a new supply of highly purified benzene, which had been synthesized from the decarboxylation of benzoic acid.[5] In contrast, the benzene that had always given a positive result was derived from the fractional distillation of coal tar.[4][7]

Viktor Meyer's Insight: Isolating the "Sulfur-Containing Benzene"

A keen observer, Meyer correctly deduced that the indophenin reaction was not caused by benzene, but by an unknown impurity present in the coal tar-derived product.[6] This insight prompted him to isolate the responsible substance.[2][4] Through a series of chemical separations, he successfully extracted a compound that contained sulfur and possessed physical properties remarkably similar to benzene, including a close boiling point (84°C for thiophene vs. 80.1°C for benzene), making their separation by simple distillation exceedingly difficult.[2][8] He named the new compound "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to appear or to shine), referencing its discovery.[1][4]

Early Characterization and the Realization of Aromaticity

Following its isolation, the chemical behavior of thiophene was found to be strikingly similar to benzene. It underwent electrophilic substitution reactions such as sulfonation, halogenation, and Friedel-Crafts acylation, often more readily than benzene.[2][4][8] This reactivity, coupled with its thermal stability, indicated a high degree of resonance stabilization, leading to its classification as an aromatic compound.[4] Theoretical calculations later confirmed that the lone pairs on the sulfur atom are significantly delocalized into the π-electron system, contributing to the ring's aromatic sextet, though its aromaticity is somewhat less than that of benzene.[2][4]

Part 2: Foundational Synthetic Methodologies

The discovery of thiophene immediately spurred efforts to synthesize it in the laboratory, moving beyond reliance on coal tar.

Meyer's Inaugural Synthesis: Acetylene and Sulfur

In the same year he discovered it, Viktor Meyer reported the first-ever synthesis of thiophene, a reaction involving the passage of acetylene through molten sulfur.[2][9] While historically significant, this method lacked practicality for producing substituted derivatives and is not commonly used today.

The Rise of Classical Cyclizations

More versatile and enduring methods soon followed, many of which remain staples of heterocyclic chemistry. These syntheses typically involve the construction of the thiophene ring from open-chain precursors.

The Paal-Knorr synthesis, reported shortly after Meyer's discovery, became a cornerstone for preparing a wide range of thiophene derivatives.[2] The causality behind its success lies in its use of relatively accessible 1,4-dicarbonyl compounds (succinaldehydes or γ-diketones) as starting materials. The reaction involves a cyclization driven by a sulfurizing agent, which converts the carbonyl oxygen atoms into a thioacetal-like intermediate that subsequently eliminates water to form the stable aromatic ring.

Experimental Protocol: Paal-Knorr Thiophene Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 1,4-dicarbonyl compound (1.0 eq) in a suitable inert solvent (e.g., toluene or dioxane).

-

Addition of Sulfurizing Agent: Cautiously add the sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀, ~0.4 eq) or Lawesson's reagent (~0.5 eq), in portions to the stirred suspension.[2][9] The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Workup: After cooling to room temperature, quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate or water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the thiophene derivative.

Developed in 1966, the Gewald reaction is a multicomponent reaction that provides a highly efficient route to 2-aminothiophenes, which are valuable intermediates in drug synthesis.[10] The choice of starting materials—an α-methylene carbonyl compound, a compound with an activated cyano group (like malononitrile or ethyl cyanoacetate), and elemental sulfur—allows for the one-pot assembly of a highly functionalized thiophene ring.[2][5] The reaction proceeds in the presence of a basic catalyst.

Experimental Protocol: Gewald Aminothiophene Synthesis

-

Initial Mixture: To a flask containing a suitable solvent (typically ethanol or methanol), add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of an organic base, such as morpholine, piperidine, or diethylamine.[5]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to gentle reflux (e.g., 40-50°C). The reaction is often accompanied by the evolution of hydrogen sulfide.

-

Product Precipitation: Upon completion (monitored by TLC), the product often precipitates from the reaction mixture upon cooling.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove impurities, and dry. If necessary, the product can be further purified by recrystallization.

Comparative Analysis of Early Synthetic Routes

The development of these foundational methods provided chemists with a toolbox to access a wide variety of thiophene structures, each with distinct advantages.

| Synthesis Method | Starting Materials | Key Product Type | Advantages | Limitations |

| Meyer Synthesis | Acetylene, Sulfur | Unsubstituted Thiophene | Historically significant first synthesis.[2] | Low yield, harsh conditions, lacks versatility. |

| Paal-Knorr | 1,4-Dicarbonyls, P₄S₁₀ | Substituted Thiophenes | Good yields, versatile for many substitution patterns.[2][11] | Requires pre-functionalized 1,4-dicarbonyl precursors. |

| Gewald Reaction | Carbonyl, α-cyano ester/nitrile, Sulfur | 2-Aminothiophenes | Multicomponent, one-pot, high efficiency, creates useful amino-functionalized products.[1][10] | Primarily limited to 2-aminothiophene derivatives. |

| Hinsberg Synthesis | α-Diketone, Thiodiacetate ester | 3,4-Disubstituted Thiophenes | Provides access to specific substitution patterns not easily made by other routes.[3] | Can be lower yielding, requires specific starting materials. |

Part 3: Thiophene in the Pharmaceutical Ascendancy

The Concept of Bioisosterism: Replacing Benzene

The true value of thiophene in drug development stems from its role as a bioisostere of the benzene ring.[2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Due to its similar size, planarity, and aromatic character, a thiophene ring can often replace a benzene ring in a drug molecule without loss of activity, and in many cases, with significant benefits.[2] This substitution can alter the molecule's electronic profile, solubility, and metabolic pathway, often leading to improved potency, better pharmacokinetic properties, or a more favorable side-effect profile.

A Privileged Scaffold: Mapping Thiophene's Therapeutic Diversity

The thiophene moiety is now recognized as a privileged scaffold, appearing in a multitude of drugs approved by the U.S. FDA across a wide range of therapeutic areas.[1] An analysis reveals at least 26 such drugs, highlighting the ring system's versatility and acceptance in drug design.[1]

| Drug Name (Brand Name) | Therapeutic Class | Significance of Thiophene Ring |

| Clopidogrel (Plavix®) | Antiplatelet | Part of the thienopyridine core, essential for irreversible binding to the P2Y₁₂ receptor.[1] |

| Olanzapine (Zyprexa®) | Antipsychotic | The thieno[2,3-b][2][5]benzodiazepine structure is key to its receptor binding profile (dopamine & serotonin).[1] |

| Sufentanil (Sufenta®) | Opioid Analgesic | A thiophene analogue of fentanyl, demonstrating that bioisosteric replacement maintains potent analgesic activity.[2] |

| Lornoxicam (Xefo®) | NSAID | A thiophene-containing analogue of piroxicam with potent anti-inflammatory effects.[2] |

| Tiotropium (Spiriva®) | Anticholinergic (COPD) | Contains two thiophene rings, contributing to its high-affinity binding to muscarinic receptors. |

| Raltitrexed (Tomudex®) | Anticancer | The thiophene ring mimics the phenyl ring of folic acid, allowing it to act as an antimetabolite.[1] |

| Cefoxitin | Antibiotic | A second-generation cephalosporin with a thienylacetyl side chain that enhances its antibacterial spectrum.[1] |

| Zileuton (Zyflo®) | Anti-asthmatic | A benzo[b]thiophene derivative that acts as a 5-lipoxygenase inhibitor.[1] |

Case Study: The Development of Clopidogrel (Plavix®)

The story of clopidogrel, a thienopyridine antiplatelet agent, is a prime example of thiophene's impact. It is a prodrug that requires metabolic activation in the liver. Its core thienopyridine structure is crucial; one of the metabolic steps involves the oxidation of the thiophene ring. This leads to the opening of the ring and the formation of a reactive thiol metabolite. This thiol then forms a disulfide bridge with a cysteine residue on the P2Y₁₂ receptor of platelets, inactivating it irreversibly and preventing platelet aggregation. The thiophene ring is not merely a structural placeholder but is an active participant in the drug's mechanism of action.

Part 4: Modern Era and Future Horizons

Evolution of Synthesis: Metal-Catalyzed and Green Approaches

While classical methods are still widely used, modern organic synthesis has introduced more sophisticated and efficient ways to construct and functionalize thiophenes.

-

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Heck couplings have revolutionized the synthesis of complex thiophene derivatives, allowing for the precise and controlled formation of carbon-carbon bonds at specific positions on the thiophene ring.

-

Metal-Free Synthesis: Driven by the principles of green chemistry, numerous metal-free methodologies have been developed to reduce metal toxicity and waste.[1]

-

C-H Activation: Direct functionalization of the thiophene ring's C-H bonds is an increasingly powerful strategy that avoids the need for pre-functionalization (e.g., halogenation or lithiation), making synthetic routes more atom-economical.

Thiophene in Materials Science: Beyond Medicine

The unique electronic properties of the thiophene ring, particularly its ability to facilitate electron delocalization, have made it a critical component in materials science.[1] Polythiophenes and oligothiophenes are key players in the field of organic electronics, where they are used in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)[1]

-

Organic Photovoltaics (Solar Cells)

-

Sensors and Electrochromic Devices

Uncharted Territory: Thiophene on Mars

Intriguingly, the history of thiophene has expanded beyond terrestrial laboratories. Between 2012 and 2017, NASA's Curiosity rover detected thiophene derivatives in 3.5-billion-year-old Martian soil sediments.[2][9] While the origin of these molecules—whether biotic or abiotic—is yet unknown, their presence on another planet underscores the cosmic ubiquity of the chemical building blocks that are so vital to science on Earth.[9]

Conclusion

From an overlooked impurity in a common laboratory reagent to a fundamental scaffold in life-saving medicines and cutting-edge electronics, the journey of thiophene is a testament to the power of scientific inquiry. Its discovery corrected a long-held chemical misconception, and the subsequent exploration of its synthesis and properties unlocked a world of possibilities. For researchers, scientists, and drug developers, the thiophene ring remains a versatile and reliable tool, its rich history continuing to inspire new innovations in medicine and materials science. Its story serves as a powerful reminder that even the most unassuming molecules can harbor the potential for profound and lasting impact.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 6. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 7. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. rroij.com [rroij.com]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 2-Aminothiophenes via the Gewald Reaction Using Thiophene-Based Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Enduring Relevance of 2-Aminothiophenes in Modern Chemistry

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its structural resemblance to a phenyl group allows it to act as a bioisostere in drug design, often improving pharmacological properties such as potency and metabolic stability.[1][2] Molecules incorporating this moiety have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, and anti-proliferative effects.[1][3] Consequently, robust and versatile synthetic routes to highly substituted 2-aminothiophenes are of paramount importance for the rapid generation of compound libraries in drug discovery.

The Gewald reaction, first reported by Karl Gewald in 1961, stands as one of the most efficient and atom-economical methods for constructing this valuable heterocyclic system.[4][5][6] This one-pot, multi-component reaction offers a straightforward pathway to polysubstituted 2-aminothiophenes from readily available starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[7][8][9]